3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a pyridinone and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.
Coupling of the Two Moieties: The final step involves coupling the pyridinone and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyridinone ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiazole ring can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl)propanamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the pyridinone moiety, reducing its potential for hydrogen bonding and interaction with biological targets.
Uniqueness
3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of the pyridinone and thiazole rings, which confer a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H13N3O3S/c1-8-6-9(16)7-11(18)15(8)4-2-10(17)14-12-13-3-5-19-12/h3,5-7,16H,2,4H2,1H3,(H,13,14,17) |
InChI Key |
PMOBLXMWVPDXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.